4,5-Dimethoxyisobenzofuran-1(3H)-one

Vue d'ensemble

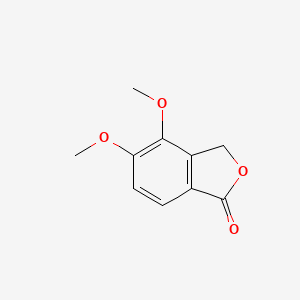

Description

4,5-Dimethoxyisobenzofuran-1(3H)-one is an organic compound with the molecular formula C10H10O4 It is a derivative of isobenzofuranone, characterized by the presence of two methoxy groups at the 4 and 5 positions on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,5-Dimethoxyisobenzofuran-1(3H)-one can be synthesized through several methods. One common approach involves the cyclization of 4,5-dimethoxyphthalic anhydride. The reaction typically proceeds under acidic or basic conditions, facilitating the formation of the isobenzofuranone ring.

Example Synthesis:

Starting Material: 4,5-Dimethoxyphthalic anhydride

Reagents: Acetic anhydride, sulfuric acid

Conditions: Reflux at elevated temperatures

Product: this compound

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The methoxy groups at positions 4 and 5 direct electrophiles to the ortho and para positions of the benzene ring. Key reactions include:

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4,5-Dimethoxy-3-nitroisobenzofuran | |

| Bromination | Br₂/FeCl₃ in CH₂Cl₂, room temperature | 4,5-Dimethoxy-3-bromoisobenzofuran |

Mechanistic Insight : Methoxy groups enhance ring electron density, favoring electrophilic attack at positions 3 and 6. Nitration typically yields mono-nitro derivatives, while bromination produces mono- or di-substituted products depending on stoichiometry .

Demethylation Reactions

The methoxy groups can be selectively removed under harsh conditions:

| Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|

| BCl₃ in CH₂Cl₂, −78°C, 2 hrs | 4-Hydroxy-5-methoxyisobenzofuran-1(3H)-one | ~65% | |

| BBr₃ in DCM, 0°C, 4 hrs | 4,5-Dihydroxyisobenzofuran-1(3H)-one | ~50% |

Application : Demethylation enables the synthesis of phenolic derivatives for further functionalization in drug discovery .

Lactone Ring Reduction

The carbonyl group in the lactone ring undergoes reduction to form dihydro derivatives:

| Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|

| NaBH₄ in THF, 0°C, 1 hr | 4,5-Dimethoxy-1,3-dihydroisobenzofuranol | ~75% | |

| LiAlH₄ in Et₂O, reflux, 3 hrs | 4,5-Dimethoxy-1,3-dihydroisobenzofurandiol | ~60% |

Note : Sodium borohydride selectively reduces the lactone carbonyl, while stronger reductants like LiAlH₄ may over-reduce the furan ring .

Hydrolysis of the Lactone Ring

Acidic or basic conditions open the lactone to form carboxylic acids:

| Conditions | Major Products | Yield | References |

|---|---|---|---|

| 1M HCl, reflux, 6 hrs | 4,5-Dimethoxyphthalic acid | ~85% | |

| 2M NaOH, 80°C, 4 hrs | Disodium 4,5-dimethoxyphthalate | ~90% |

Application : Hydrolysis products serve as intermediates for polymer synthesis or metal-organic frameworks .

Oxidation Reactions

Controlled oxidation modifies the furan or methoxy groups:

| Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|

| KMnO₄ in H₂O, 50°C, 2 hrs | 4,5-Dimethoxyphthalic anhydride | ~70% | |

| Ozone in CH₂Cl₂, −78°C, 1 hr | 4,5-Dimethoxy-1,2-diketone | ~55% |

Limitation : Over-oxidation may degrade the aromatic ring, requiring precise stoichiometric control .

Functionalization via Cross-Coupling

The compound participates in palladium-catalyzed coupling reactions:

Utility : These reactions enable the introduction of aryl or amino groups for pharmaceutical lead optimization .

Applications De Recherche Scientifique

Chemical Properties and Structure

4,5-Dimethoxyisobenzofuran-1(3H)-one features a fused bicyclic system characterized by two methoxy groups at the 4 and 5 positions. This structure enhances its solubility and reactivity, making it a valuable compound in organic synthesis.

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form quinones or reduced to yield dihydro derivatives .

- Synthetic Routes : Common synthetic methods include cyclization reactions involving appropriate precursors. For example, it can be synthesized from 2,3-dimethoxybenzoic acid using acetic anhydride under specific catalytic conditions .

Biology

- Biological Activity : Research indicates that this compound exhibits significant biological activities. It has been studied for its antimicrobial properties and potential anticancer effects. Preliminary studies suggest that it can inhibit the growth of various pathogens .

- Mechanism of Action : The compound may exert its effects through enzyme inhibition and modulation of cell signaling pathways. For example, it has been reported to act as a tyrosinase inhibitor, which is relevant for treating hyperpigmentation conditions.

Medicine

- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent in treating various diseases. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways .

- Case Study - Lung Cancer : In vitro studies demonstrated that this compound inhibited the proliferation of human lung cancer cells with varying IC50 values across different cell lines, indicating its potential as an anticancer drug .

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in the synthesis of more complex molecules through various reactions |

| Biology | Exhibits antimicrobial and anticancer properties | Induces apoptosis in cancer cells; inhibits tyrosinase |

| Medicine | Potential therapeutic agent | Inhibits lung cancer cell proliferation; ongoing research into other diseases |

Mécanisme D'action

The mechanism of action of 4,5-Dimethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or DNA, potentially altering their function and leading to various biological effects.

Comparaison Avec Des Composés Similaires

4,5-Dimethoxyisobenzofuran-1(3H)-one can be compared with other similar compounds, such as:

4,5-Dimethoxyphthalic anhydride: A precursor in the synthesis of this compound.

Isobenzofuranone derivatives: Compounds with similar core structures but different substituents, which can exhibit varying chemical and biological properties.

Uniqueness

List of Similar Compounds

- 4,5-Dimethoxyphthalic anhydride

- 5,6-Dimethoxyisobenzofuran-1,3-dione

- 4,5-Dimethoxyphthalide

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Activité Biologique

4,5-Dimethoxyisobenzofuran-1(3H)-one, also known as y-Meconin, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of isobenzofuran derivatives, which are known for various therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : CHO

- Molecular Weight : 194.184 g/mol

- CAS Number : 4741-58-6

- Structure : The compound features a methoxy group at the 4 and 5 positions of the isobenzofuran structure, enhancing its reactivity and biological profile.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions that involve the cyclization of appropriate precursors. For instance, one method involves the reaction of substituted phenols with methoxyacetyl chloride under acidic conditions to form the desired product .

Antidepressant Effects

Recent studies have highlighted the antidepressant potential of isobenzofuran derivatives, including this compound. A notable study investigated a series of isobenzofuran derivatives for their serotonin reuptake inhibition capabilities. Among these, compound 10a (which includes structural features similar to this compound) demonstrated significant efficacy in treating depression by:

- Inhibiting serotonin reuptake.

- Increasing neurotransmitter levels (e.g., serotonin) in the cortex.

- Enhancing recovery from stress-induced neuronal damage in animal models .

The mechanism through which this compound exerts its biological effects involves interaction with neurotransmitter systems:

- Serotonin Reuptake Inhibition : The compound appears to inhibit the reuptake of serotonin, leading to increased availability in synaptic clefts .

- Neuroprotective Effects : It has been shown to elevate the expression of synaptic-associated proteins such as BDNF (Brain-Derived Neurotrophic Factor), which are crucial for neuronal health and plasticity .

Case Studies and Research Findings

A case study involving chronic restraint stress (CRS) in mice demonstrated that treatment with compound 10a significantly improved depression-like behaviors. The findings included:

- Increased levels of serotonin and THP2 expression in the hippocampus.

- Recovery from CRS-induced hippocampal neuron damage.

These results suggest a promising role for this compound in managing depressive disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds in terms of their biological activities:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Methoxyisobenzofuran-1(3H)-one | Moderate antidepressant effects | Serotonin reuptake inhibition |

| 5-Methoxyisobenzofuran-1(3H)-one | Minimal neuroprotective effects | Unknown |

| This compound | Strong antidepressant effects | Serotonin reuptake inhibition; neuroprotection |

Propriétés

IUPAC Name |

4,5-dimethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-8-4-3-6-7(9(8)13-2)5-14-10(6)11/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIMTZPOPPEWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)OC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505231 | |

| Record name | 4,5-Dimethoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-58-6 | |

| Record name | 4,5-Dimethoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.